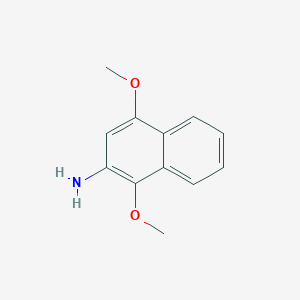

1,4-Dimethoxy-2-naphthylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKFYQJYMINLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356257 | |

| Record name | 1,4-dimethoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-06-8 | |

| Record name | 1,4-dimethoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethoxy-2-naphthylamine

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 1,4-dimethoxy-2-naphthylamine, a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps, offering in-depth explanations of the underlying chemical principles, justifications for methodological choices, and detailed experimental protocols. The synthesis is approached as a two-step process: the electrophilic nitration of 1,4-dimethoxynaphthalene followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction and Strategic Overview

1,4-Dimethoxy-2-naphthylamine is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique electronic and structural features make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic approach to its synthesis hinges on the effective functionalization of the commercially available and relatively inexpensive starting material, 1,4-dimethoxynaphthalene.

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step pathway. The disconnection of the amine functionality leads back to the corresponding nitro compound, 1,4-dimethoxy-2-nitronaphthalene. This intermediate, in turn, can be readily accessed through the electrophilic nitration of 1,4-dimethoxynaphthalene.

Caption: Retrosynthetic analysis of 1,4-dimethoxy-2-naphthylamine.

This guide will provide a detailed examination of both the nitration and reduction steps, emphasizing the critical parameters that ensure a high-yielding and selective transformation.

Step 1: Electrophilic Nitration of 1,4-Dimethoxynaphthalene

The introduction of a nitro group onto the naphthalene core is achieved via an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is paramount due to the high reactivity of the 1,4-dimethoxynaphthalene starting material. The two methoxy groups are strong activating groups and direct the incoming electrophile to the ortho and para positions. In this case, the 2-position is electronically favored.

Mechanistic Considerations and Reagent Selection

The nitration of aromatic compounds typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. However, for highly activated substrates like 1,4-dimethoxynaphthalene, a milder nitrating system is often preferred to prevent over-reaction (dinitration) and oxidative side reactions. A common and effective method employs a mixture of nitric acid in a less acidic medium, such as glacial acetic acid. This system generates the nitronium ion in a more controlled manner.

Detailed Experimental Protocol: Synthesis of 1,4-Dimethoxy-2-nitronaphthalene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dimethoxynaphthalene | 188.22 | 10.0 g | 0.053 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | ~0.096 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.053 mol) of 1,4-dimethoxynaphthalene in 100 mL of glacial acetic acid.

-

Cool the stirred solution to 10-15 °C using an ice-water bath.

-

Slowly add 4.5 mL of fuming nitric acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure 1,4-dimethoxy-2-nitronaphthalene as bright yellow needles.

-

Dry the product in a vacuum oven at 50 °C.

Expected Yield: ~85-90%

Characterization Data (for 1,4-Dimethoxy-2-nitronaphthalene):

-

Melting Point: 138-140 °C

-

Appearance: Yellow crystalline solid

Step 2: Reduction of 1,4-Dimethoxy-2-nitronaphthalene

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, but catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.

Rationale for Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant is a highly effective and chemoselective method for the reduction of aromatic nitro compounds. The reaction proceeds under relatively mild conditions and typically gives high yields of the corresponding aniline. This method is preferred over other reducing systems like metal/acid combinations (e.g., Sn/HCl or Fe/HCl) which can require harsh acidic conditions and generate metallic waste streams.

Caption: Experimental workflow for the catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of 1,4-Dimethoxy-2-naphthylamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dimethoxy-2-nitronaphthalene | 233.22 | 5.0 g | 0.021 |

| Ethanol (95%) | 46.07 | 150 mL | - |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Hydrogen Gas | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

To a 250 mL hydrogenation flask, add 5.0 g (0.021 mol) of 1,4-dimethoxy-2-nitronaphthalene and 150 mL of 95% ethanol.

-

Carefully add 0.5 g of 10% Pd/C catalyst to the flask.

-

Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or set up for balloon hydrogenation).

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere).

-

Pressurize the vessel with hydrogen (if using a Parr apparatus, to 50 psi) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1,4-dimethoxy-2-naphthylamine.

Expected Yield: >95%

Characterization Data (for 1,4-Dimethoxy-2-naphthylamine):

-

Melting Point: 110-112 °C

-

Appearance: Off-white to light brown solid

Safety and Handling

-

Fuming Nitric Acid: is a strong oxidizing agent and is highly corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and behind a safety shield. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care and never allowed to dry in the air. The filter cake should be quenched with water before disposal.

Conclusion

The synthesis of 1,4-dimethoxy-2-naphthylamine from 1,4-dimethoxynaphthalene is a robust and high-yielding two-step process. Careful control of the reaction conditions during the initial nitration step is crucial to ensure selective mono-nitration and avoid unwanted side products. The subsequent reduction of the nitro group via catalytic hydrogenation is a clean and efficient transformation that provides the desired amine in excellent yield. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully and safely perform this valuable synthetic sequence.

References

- General procedures for the nitration of activated aromatic compounds can be found in standard organic chemistry textbooks and liter

- Protocols for the catalytic hydrogenation of nitroarenes are widely available in the chemical literature and resources such as Organic Syntheses.

Spectroscopic Characterization of 1,4-Dimethoxy-2-Naphthylamine: A Technical Guide for Researchers

Introduction

1,4-Dimethoxy-2-naphthylamine is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. Its structural similarity to compounds with known biological activity, such as other aminonaphthoquinones and their precursors, underscores the importance of unambiguous characterization for advancing drug discovery and development programs.[1] This technical guide provides a comprehensive overview of the expected spectroscopic signature of 1,4-dimethoxy-2-naphthylamine, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

The protocols and data interpretations presented herein are designed to serve as a self-validating system for researchers. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify and characterize this compound, ensuring the integrity of their research. While direct spectroscopic data for 1,4-dimethoxy-2-naphthylamine is not extensively published, this guide leverages established principles of spectroscopy and data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 1,4-dimethoxy-2-naphthylamine, featuring a naphthalene core with two methoxy groups and an amine substituent, dictates a unique set of spectroscopic characteristics. The electron-donating nature of the methoxy and amino groups significantly influences the electronic environment of the aromatic system, which is reflected in its NMR, IR, and UV-Vis spectra.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 1,4-dimethoxy-2-naphthylamine (C₁₂H₁₃NO₂) is 203.24 g/mol . A prominent peak at m/z = 203 is expected in the mass spectrum.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from a methoxy substituent to give a fragment at m/z = 188.

-

Loss of a methoxy group (-OCH₃) to yield a fragment at m/z = 172.

-

Further fragmentation of the naphthalene core.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Acquisition: Acquire data in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Aromatic stretching |

| 2950-2850 | C-H | Aliphatic stretching (methoxy) |

| 1620-1580 | C=C | Aromatic ring stretching |

| 1250-1200 | C-O | Aryl ether stretching |

| 1150-1000 | C-N | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the pure KBr pellet or solvent.

-

Record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the naphthalene system and the influence of the substituents will result in characteristic absorption bands. [2][3] Expected UV-Vis Absorption:

-

λ_max: Due to the extended π-conjugated system of the naphthalene ring, strong absorption bands (π→π* transitions) are expected in the UV region, likely between 250-350 nm. [3]The presence of electron-donating groups will likely cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a cuvette containing the pure solvent as a reference.

-

Scan the wavelength range from approximately 200 to 600 nm.

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of spectroscopic theory and analysis of closely related structures. By following the outlined experimental protocols and using the provided data as a reference, researchers, scientists, and drug development professionals can confidently identify and characterize 1,4-dimethoxy-2-naphthylamine. This rigorous approach to structural elucidation is paramount for ensuring the quality and reproducibility of scientific research in the development of novel therapeutics and materials.

References

-

1,4-dimethoxy-2-naphthoic acid. PubMed. Available at: [Link]

-

1,4-Dimethoxy naphthalene - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337. PubChem. Available at: [Link]

-

2-Naphthylamine | C10H9N | CID 7057. PubChem. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

Sources

1H NMR and 13C NMR of 1,4-dimethoxy-2-naphthylamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,4-Dimethoxy-2-naphthylamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,4-dimethoxy-2-naphthylamine, a substituted naphthalene derivative of interest in synthetic and medicinal chemistry. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and substituent effects, we will construct a detailed prediction and interpretation of the compound's spectral features. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only spectral analysis but also a robust experimental framework for acquiring high-fidelity NMR data.

Introduction: The Structural Elucidation Challenge

1,4-Dimethoxy-2-naphthylamine is a polyfunctionalized aromatic compound. Its structure, featuring a naphthalene core substituted with two electron-donating methoxy groups and one amino group, presents a rich landscape for NMR analysis. The precise characterization of such molecules is a critical step in drug discovery, materials science, and synthetic chemistry, as the exact arrangement of atoms dictates the compound's chemical and biological properties.

NMR spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution. It allows us to map the carbon-hydrogen framework, probe the electronic environment of each nucleus, and establish through-bond and through-space connectivities. This guide provides an expert-level walkthrough of the complete ¹H and ¹³C NMR spectral assignment for 1,4-dimethoxy-2-naphthylamine, grounded in fundamental principles and data from analogous structures.

Foundational Principles: Decoding the Spectra

The interpretation of an NMR spectrum hinges on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J). In aromatic systems like naphthalene, the electronic effects of substituents and the inherent ring current play a dominant role in determining these parameters.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). In 1,4-dimethoxy-2-naphthylamine, the amino (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating groups (EDGs). They increase the electron density on the naphthalene ring, particularly at the ortho and para positions, causing significant upfield shifts for the attached protons and carbons compared to unsubstituted naphthalene.

-

Ring Current Effect : The delocalized π-electrons in aromatic rings create a "ring current" when placed in an external magnetic field.[1] This induced current generates a secondary magnetic field that strongly deshields the protons on the periphery of the ring, causing them to resonate at a characteristically downfield region (typically 6-9 ppm).[1][2]

-

Spin-Spin Coupling (J) : This phenomenon, observed as the splitting of a signal into multiple lines (multiplicity), arises from the interaction of non-equivalent neighboring nuclei through the intervening chemical bonds. The magnitude of the coupling constant (J, in Hz) provides information about the spatial relationship between the coupled nuclei. For aromatic protons, typical coupling constants are:

-

Jortho: 7–10 Hz

-

Jmeta: 2–3 Hz

-

Jpara: 0–1 Hz

-

Spectral Analysis and Interpretation

To facilitate a clear analysis, the atoms of 1,4-dimethoxy-2-naphthylamine are systematically numbered as shown below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity 1,4-dimethoxy-2-naphthylamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its relative inertness and simple solvent signal. The solvent should contain a known amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This minimizes peak broadening and distortion, ensuring high resolution.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to approximately 16 ppm to ensure all signals, from TMS to potentially downfield aromatic protons, are captured.

-

Number of Scans: Typically 8 to 16 scans are adequate for good signal-to-noise (S/N) ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard pulse-acquire experiment with proton noise decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to a wide range, typically 220-240 ppm, to cover all possible carbon chemical shifts.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good S/N ratio.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Conclusion

The structural elucidation of 1,4-dimethoxy-2-naphthylamine via ¹H and ¹³C NMR spectroscopy is a clear demonstration of the technique's analytical power. The predicted spectra are characterized by a highly shielded aromatic proton (H3) and corresponding carbon (C3) due to the synergistic electron-donating effects of the amino and methoxy substituents. The remaining aromatic protons and carbons exhibit predictable patterns based on established principles of substituent effects and coupling constants in naphthalene systems. The provided experimental protocol ensures that researchers can reliably obtain high-resolution data for this compound, facilitating its unambiguous identification and use in further research and development. This guide serves as a practical blueprint for applying NMR spectroscopy to the structural analysis of complex aromatic molecules.

References

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(2), e06044. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

SpectraBase. (n.d.). 1,4-Dimethoxy naphthalene. Wiley-VCH GmbH. [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data. Hans Reich. [Link]

Sources

Theoretical properties of 1,4-dimethoxy-2-naphthylamine

An In-Depth Technical Guide to the Theoretical Properties of 1,4-Dimethoxy-2-naphthylamine

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 1,4-dimethoxy-2-naphthylamine, a substituted naphthalene derivative of interest to researchers in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. The insights derived from these theoretical predictions offer a foundational understanding of the molecule's reactivity, potential bioactivity, and safety considerations, thereby guiding future experimental design and application in drug development and other advanced fields.

Introduction: The Naphthylamine Scaffold in Modern Research

Naphthalene and its derivatives represent a critical scaffold in medicinal chemistry, appearing in numerous compounds with significant antimicrobial, anti-inflammatory, and anticancer properties[1]. The aminonaphthalene core, in particular, is a versatile building block for synthesizing a wide array of complex molecules. 1,4-Dimethoxy-2-naphthylamine combines the reactive amino group with electron-donating methoxy substituents, suggesting a unique electronic profile that could be exploited for novel molecular design.

However, the parent compound, 2-naphthylamine, is a well-documented human carcinogen, primarily causing bladder cancer through metabolic activation to DNA-reactive intermediates[2][3]. This toxicological profile necessitates a thorough understanding of the electronic and reactive properties of any new derivative before its widespread application. This guide, therefore, employs high-level quantum chemical calculations to build a predictive model of 1,4-dimethoxy-2-naphthylamine's behavior, offering a critical in silico assessment for researchers.

The Cornerstone of Prediction: A Quantum Chemical Approach

To investigate the intrinsic properties of 1,4-dimethoxy-2-naphthylamine, we propose a computational workflow rooted in Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for organic molecules[4][5].

Experimental Protocol: Computational Methodology

-

Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian 16 or ORCA.

-

Level of Theory: The molecular geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set. This level of theory is widely validated for predicting the geometries and electronic properties of organic compounds[6][7].

-

Geometry Optimization: The initial structure of 1,4-dimethoxy-2-naphthylamine is built and subjected to a full geometry optimization to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) are calculated from the optimized geometry.

-

Spectroscopic Prediction:

-

NMR: 1H and 13C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level[8][9].

-

UV-Vis: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, which provide information on excitation energies and oscillator strengths[10][11][12].

-

Predicted Molecular and Electronic Structure

The following sections detail the predicted properties of 1,4-dimethoxy-2-naphthylamine derived from the described computational protocol.

Optimized Molecular Geometry

The optimized geometry reveals a largely planar naphthalene core. The amino and methoxy groups introduce slight deviations from planarity. The key structural parameters are summarized below.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O1 | ~1.37 Å |

| C4-O4 | ~1.37 Å | |

| C2-N | ~1.40 Å | |

| C-C (aromatic) | 1.38 - 1.42 Å | |

| Bond Angle | C1-C2-N | ~121.5° |

| C3-C2-N | ~119.0° | |

| C2-C1-O1 | ~117.0° |

Causality: The C-N bond length is shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic system. The methoxy groups, being strong electron-donating groups, influence the electron density and bond lengths of the naphthalene ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity[13]. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity[14][15].

-

HOMO: The HOMO is predicted to be delocalized across the entire naphthalene ring system, with significant contributions from the amino group's nitrogen atom and the oxygen atoms of the methoxy groups. This indicates that these electron-rich sites are the primary centers for electrophilic attack.

-

LUMO: The LUMO is predicted to be a π* orbital distributed over the aromatic rings, representing the most favorable location for accepting an electron.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.20 | High propensity to donate electrons |

| LUMO Energy | -1.15 | Moderate ability to accept electrons |

| HOMO-LUMO Gap | 4.05 | High chemical reactivity and polarizability |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, providing a guide to its reactivity towards charged species[16][17].

-

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are predicted to be concentrated around the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups due to their lone pairs of electrons.

-

Positive Potential (Blue): Regions of low electron density (electron-poor), susceptible to nucleophilic attack. These are primarily located on the hydrogen atoms of the amino group and the aromatic ring.

This MEP analysis is crucial for drug development, as it helps predict how the molecule might interact with receptor binding sites, which are often characterized by specific electrostatic features.

Predicted Spectroscopic Fingerprints

Theoretical spectroscopy provides a powerful tool for structure verification and analysis. The predicted spectra serve as a benchmark for future experimental work.

NMR Chemical Shifts

The predicted 1H and 13C NMR chemical shifts provide a unique fingerprint for the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom Position | Predicted 1H Shift | Predicted 13C Shift |

| C1 | - | ~148.5 |

| C2 | - | ~115.0 |

| C3 | ~6.7 | ~100.2 |

| C4 | - | ~150.8 |

| C4a | - | ~122.1 |

| C5 | ~8.1 | ~126.5 |

| C6 | ~7.5 | ~122.4 |

| C7 | ~7.6 | ~125.9 |

| C8 | ~8.0 | ~126.8 |

| C8a | - | ~128.3 |

| -NH2 | ~4.5 (broad) | - |

| 1-OCH3 | ~3.9 | ~56.0 |

| 4-OCH3 | ~4.0 | ~56.2 |

Rationale: The electron-donating methoxy and amino groups cause a significant upfield shift (lower ppm) for the adjacent ring carbons and protons (e.g., C3 and its attached proton) compared to unsubstituted naphthalene.

UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For 1,4-dimethoxy-2-naphthylamine, strong absorptions corresponding to π → π* transitions are expected.

Table 4: Predicted Major Electronic Transitions

| Predicted λmax (nm) | Oscillator Strength (f) | Primary Transition |

| ~340 | > 0.2 | HOMO -> LUMO |

| ~295 | > 0.3 | HOMO-1 -> LUMO |

| ~250 | > 0.5 | HOMO -> LUMO+1 |

Interpretation: The extensive conjugation of the naphthalene system, enhanced by the auxochromic amino and methoxy groups, results in absorptions at relatively long wavelengths. These properties are relevant for applications in photochemistry and as fluorescent probes.

Synthesis and Safety Considerations

Plausible Synthetic Pathway

While a specific synthesis for 1,4-dimethoxy-2-naphthylamine is not widely reported, a plausible route can be inferred from established naphthalene chemistry. A common approach involves the nitration of 1,4-dimethoxynaphthalene followed by the reduction of the resulting nitro group to an amine.

Toxicological Implications

The primary concern with any naphthylamine derivative is its potential for metabolic activation into a carcinogen. The parent 2-naphthylamine is known to undergo N-oxidation in the liver, a critical step in its toxification pathway[3]. The MEP analysis of 1,4-dimethoxy-2-naphthylamine indicates a high electron density at the nitrogen atom, suggesting it is a likely site for metabolic oxidation. Therefore, despite the structural modifications, a high degree of caution is warranted. Any experimental work with this compound should be conducted with stringent safety protocols to prevent exposure.

Conclusion

This guide has established a comprehensive theoretical profile of 1,4-dimethoxy-2-naphthylamine using validated quantum chemical methods. The computational data predict a highly reactive molecule with distinct electronic and spectroscopic features. The electron-rich nature of the amino and methoxy groups dominates its reactivity, making it a potentially valuable nucleophilic building block. However, this same electronic characteristic raises significant toxicological concerns related to metabolic activation. The theoretical insights presented herein provide a critical foundation for any researcher or drug development professional considering this compound, enabling informed decisions regarding its synthesis, handling, and potential applications while emphasizing the paramount importance of safety.

References

-

B3LYP/6-31G(d,p) optimized structures under study. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved February 3, 2026, from [Link]

-

DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (2007). The Journal of Physical Chemistry A. Retrieved February 3, 2026, from [Link]

-

Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJRAR. Retrieved February 3, 2026, from [Link]

-

Predicting C-13 NMR spectra by DFT calculations. (2007). ResearchGate. Retrieved February 3, 2026, from [Link]

-

What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

-

A COMPUTATIONAL STUDY ON SOME SELENIUM-CONTAINING NAPHTHALENE DERIVATIVES. (n.d.). OpenMETU. Retrieved February 3, 2026, from [Link]

-

Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: comparison with experimental CT transition energies. (2010). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

-

2-NAPHTHYLAMINE 1. Exposure Data. (n.d.). IARC Publications. Retrieved February 3, 2026, from [Link]

-

2-NAPHTHYLAMINE. (2012). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

-

TD DFT Calculation (UV-Vis) using Gaussian Software. (2021). YouTube. Retrieved February 3, 2026, from [Link]

-

DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. (2012). ACS Publications. Retrieved February 3, 2026, from [Link]

-

1-Naphthylamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]

-

How to interpret a map of electrostatic potential (MEP)?. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters. (2010). ACS Publications. Retrieved February 3, 2026, from [Link]

-

DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. (2012). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 3, 2026, from [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

-

2-naphthylamine toxicity. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Menadione: a platform and a target to valuable compounds synthesis. (2021). Beilstein Journals. Retrieved February 3, 2026, from [Link]

-

UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. Retrieved February 3, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved February 3, 2026, from [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. Retrieved February 3, 2026, from [Link]

-

1,4-Dimethoxynaphthalene-2-methyl ('DIMON'), an oxidatively labile protecting group for synthesis of polyunsaturated lipids. (2001). Chemical Communications (RSC Publishing). Retrieved February 3, 2026, from [Link]

-

Toxicological Review of Naphthalene (CAS No. 91-20-3). (1998). EPA NEPIN. Retrieved February 3, 2026, from [Link]

-

ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved February 3, 2026, from [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Science. Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

-

TR-410: Naphthalene (CASRN 91-20-3) in B6C3F1Mice (Inhalation Studies). (n.d.). National Toxicology Program - NIH. Retrieved February 3, 2026, from [Link]

-

1-Naphthylamine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2016). New Journal of Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential Maps and Bond Polarity. (2023). YouTube. Retrieved February 3, 2026, from [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved February 3, 2026, from [Link]

-

Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies. (2010). ResearchGate. Retrieved February 3, 2026, from [Link]

-

HOMO-LUMO gap into reaction rate/activation energy?. (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. Retrieved February 3, 2026, from [Link]

-

Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Most Read – Chemical Science Blog. (2025). Chemical Science Blog. Retrieved February 3, 2026, from [Link]

Sources

- 1. ALPHA-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. inpressco.com [inpressco.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

- 14. irjweb.com [irjweb.com]

- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 16. MEP [cup.uni-muenchen.de]

- 17. chem.libretexts.org [chem.libretexts.org]

Next-Generation Naphthylamine Derivatives: From Oncological Precision to Organic Electronics

Executive Summary

Historically overshadowed by the toxicity profile of 2-naphthylamine, the naphthylamine scaffold has undergone a renaissance in the last decade. Through rational structural modification, modern derivatives have shed the carcinogenic liabilities of their predecessors to become cornerstones in two distinct high-value fields: targeted oncology and organic electronics (OLEDs) . This technical guide explores the functional versatility of novel naphthylamine derivatives, detailing their synthesis, safety mechanisms, and applications as DNA-intercalating anticancer agents and high-mobility hole transport materials (HTMs).

Part 1: Structural Versatility & The Safety Paradigm

Addressing the Toxicity "Elephant in the Room"

To work with naphthylamines requires a rigorous understanding of their metabolic fate. The historical carcinogenicity of 2-naphthylamine arises from its metabolic activation by hepatic cytochrome P450 enzymes (specifically CYP1A2) into N-hydroxy-2-naphthylamine. This metabolite is glucuronidated and transported to the bladder, where acidic hydrolysis releases the reactive nitrenium ion, causing DNA adducts and bladder cancer.

The Modern Solution: Novel derivatives mitigate this risk through two primary strategies:

-

Isomeric Selection: Utilizing the 1-naphthylamine core, which is metabolically distinct and generally detoxified rather than bioactivated.

-

Steric/Electronic Blockade: Substituting the amine nitrogen (N-alkylation/arylation) or the ortho-positions prevents the specific enzymatic N-hydroxylation required for toxicity.

Core Scaffolds of Interest

-

N-Aryl-1-Naphthylamines: The backbone of Hole Transport Materials (HTMs) in OLEDs.

-

Naphthalimides: While chemically distinct, these oxidized derivatives function as "masked" naphthylamines in biological settings, acting as potent DNA intercalators.

-

Allylamine Analogues: Lipophilic derivatives targeting fungal squalene epoxidase.

Part 2: Pharmaceutical Applications[1]

Anticancer Agents: DNA Intercalation & Topoisomerase Inhibition

Novel naphthylamine derivatives, particularly aminonaphthoquinones and naphthalimides , exhibit potent cytotoxicity against solid tumors (HepG2, A549). Their planar aromatic structure allows them to slide between DNA base pairs (intercalation), while the amine side chains stabilize the complex via electrostatic interactions with the phosphate backbone.

Mechanism of Action:

-

Intercalation: The naphthalene core inserts into DNA.

-

Enzyme Trapping: The drug-DNA complex freezes Topoisomerase II, preventing DNA religation and triggering apoptosis.

-

ROS Generation: Quinone-bearing derivatives undergo redox cycling, generating superoxide radicals that induce ferroptosis.

Antifungal Efficacy

Building on the success of Naftifine and Terbinafine , new N-substituted naphthylamines (specifically N-benzyl-1-naphthylamines) show enhanced activity against dermatophytes. They inhibit squalene epoxidase , a key enzyme in ergosterol biosynthesis, leading to fungal cell membrane rupture.

Visualization: SAR Logic of Naphthylamine Derivatives

Caption: Structure-Activity Relationship (SAR) mapping structural modifications to specific biological and material outcomes.

Part 3: Materials Science Applications (OLEDs)[2][3][4]

Hole Transport Materials (HTMs)

In Organic Light-Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is critical for device efficiency.[1] Naphthylamine derivatives, specifically NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) , are the industry standard.

Why Naphthylamines?

-

High Hole Mobility: The nitrogen lone pair delocalized over the naphthalene ring facilitates rapid charge transfer.

-

Thermal Stability: The bulky naphthalene group increases the glass transition temperature (

), preventing the amorphous film from crystallizing under the heat of operation. -

Energy Level Alignment: The HOMO level of naphthylamine derivatives (~5.4 eV) aligns well with Indium Tin Oxide (ITO) anodes, lowering the injection barrier.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of N-Aryl-1-Naphthylamines

A novel, catalytic approach avoiding stoichiometric waste associated with traditional Buchwald-Hartwig coupling.

Objective: Synthesis of N-phenyl-1-naphthylamine via oxidative coupling. Reagents: 1-Naphthylamine (1.0 eq), Phenylboronic acid (1.2 eq), Cu(OAc)2 (0.1 eq), Myristic acid (0.2 eq), 2,6-Lutidine (2.0 eq), Toluene.

Step-by-Step Methodology:

-

Charge: To a dry 50 mL Schlenk flask, add Cu(OAc)2 (18 mg, 0.1 mmol), Myristic acid (46 mg, 0.2 mmol), and Phenylboronic acid (146 mg, 1.2 mmol).

-

Solvation: Add 1-Naphthylamine (143 mg, 1.0 mmol) dissolved in 5 mL dry Toluene.

-

Activation: Add 2,6-Lutidine (232 µL, 2.0 mmol) and purge the flask with O2 (balloon pressure).

-

Reaction: Stir vigorously at room temperature for 24 hours. The solution will turn from blue to dark green.

-

Workup: Filter the mixture through a pad of celite to remove copper salts. Wash with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 95:5).

-

Yield: Expect 85-92% yield of N-phenyl-1-naphthylamine as a white solid.

Protocol B: Evaluation of Anticancer Activity (MTT Assay)

Standard validation for DNA-intercalating efficacy.

Objective: Determine IC50 of novel derivative against A549 (Lung Carcinoma) cells.

-

Seeding: Plate A549 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the naphthylamine derivative in DMSO (stock 10 mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Add 100 µL to wells (triplicate).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Quantitative Data Summary

| Compound Class | Primary Application | Key Metric | Reference Standard |

| NPB Derivatives | OLED Hole Transport | Mobility: | NPB ( |

| Aminonaphthoquinones | Anticancer (Lung) | IC50: 1.5 - 5.0 µM | Doxorubicin (0.5 µM) |

| N-Benzyl-1-Naphthylamines | Antifungal | MIC: 0.03 - 8.0 µg/mL | Terbinafine |

| 1,8-Naphthalimides | Fluorescent Probes | Quantum Yield: >0.8 | Fluorescein |

References

-

Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. National Institutes of Health (NIH). [Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. National Institutes of Health (NIH). [Link]

-

Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. National Institutes of Health (NIH). [Link]

-

One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Royal Society of Chemistry (Green Chemistry). [Link]

-

2-Naphthylamine: Carcinogenicity and Metabolism. World Health Organization (IARC Monographs). [Link]

Sources

The Naphthalene Scaffold: A Luminous Core for Next-Generation Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, planar structure and extended π-electron system of the naphthalene core make it an exceptional scaffold for the development of fluorescent probes. Its inherent photophysical properties, coupled with the ease of functionalization, allow for the fine-tuning of excitation and emission wavelengths, quantum yields, and environmental sensitivity. This guide provides a comprehensive overview of the synthesis, characterization, and application of novel fluorescent naphthalene compounds, with a particular focus on their utility in drug discovery and biological research. We will delve into the practical aspects of designing and creating these powerful molecular tools, offering field-proven insights and detailed experimental protocols.

Introduction: The Allure of the Naphthalene Fluorophore

Naphthalene derivatives have emerged as a versatile class of fluorophores with significant potential in various scientific disciplines.[1] Their robust structure provides a stable platform for chemical modification, enabling the development of probes tailored for specific applications.[2] Key advantages of naphthalene-based fluorescent probes include:

-

High Quantum Yields and Photostability: The rigid, aromatic nature of the naphthalene ring system contributes to high fluorescence quantum yields and excellent resistance to photobleaching, crucial for demanding imaging applications.[3]

-

Environmental Sensitivity: The fluorescence of many naphthalene derivatives is highly sensitive to the polarity of their microenvironment, making them valuable tools for studying molecular interactions and conformational changes.

-

Tunable Photophysical Properties: Strategic placement of electron-donating and electron-withdrawing groups on the naphthalene ring allows for precise control over the absorption and emission spectra, enabling the design of probes for multicolor imaging and FRET-based assays.

This guide will explore the journey from the rational design of naphthalene-based probes to their practical implementation in complex biological systems.

Synthetic Strategies: Building the Luminous Toolkit

The versatility of the naphthalene core is largely due to the accessibility of various synthetic routes to introduce diverse functionalities. Two of the most common and effective methods for creating fluorescent naphthalene derivatives are the formation of Schiff bases and the Claisen-Schmidt condensation to produce chalcones.

Naphthalene-Based Schiff Bases: A Versatile Linkage

Schiff base formation, the condensation reaction between a primary amine and an aldehyde or ketone, is a straightforward and efficient method for creating a wide array of fluorescent probes.[4] The resulting imine linkage is often integral to the probe's sensing mechanism.

Experimental Protocol: Synthesis of a Naphthaldehyde-Based Schiff Base [5]

This protocol describes the synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and o-phenylenediamine.

-

Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 0.02 moles of 2-hydroxy-1-naphthaldehyde in 40 cm³ of ethanol.

-

Addition of Amine: Slowly add a solution of 0.01 moles of o-phenylenediamine in ethanol to the naphthaldehyde solution with vigorous stirring.

-

Reflux: Reflux the reaction mixture for 3 hours.

-

Isolation and Purification: After cooling, filter the resulting precipitate. Recrystallize the solid from ethanol, wash with distilled water, and dry in a desiccator over anhydrous CaCl₂.

Causality in Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water byproduct, driving the reaction to completion.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.

-

Recrystallization: This is a crucial step for obtaining a pure product, which is essential for reliable photophysical characterization and biological applications.

Naphthalene Chalcones via Aldol Condensation: Expanding Conjugation

The Claisen-Schmidt condensation, a type of Aldol condensation, is a powerful tool for creating chalcones, which are α,β-unsaturated ketones.[6][7] This reaction extends the π-conjugated system of the naphthalene core, often leading to red-shifted absorption and emission spectra.[6]

Experimental Protocol: Synthesis of a Naphthalene Chalcone [6]

This protocol outlines the synthesis of a chalcone from 2-acetylnaphthalene and a substituted benzaldehyde.

-

Reactant Mixture: In a suitable flask, combine 2-acetylnaphthalene (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in methanol.

-

Base Catalysis: Add a solution of potassium hydroxide in methanol to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.

Self-Validating System:

The purity of the synthesized chalcone can be readily assessed by its sharp melting point and by spectroscopic methods such as NMR and mass spectrometry. The characteristic α,β-unsaturated ketone peaks in the IR and NMR spectra provide confirmation of a successful reaction.

Characterization: Unveiling the Photophysical Properties

Thorough characterization of newly synthesized naphthalene compounds is paramount to understanding their behavior and potential applications. A combination of spectroscopic techniques is employed to elucidate their structure and photophysical properties.

Structural Elucidation: Confirming the Molecular Architecture

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds.[4]

-

¹H NMR Interpretation: For a naphthaldehyde-based Schiff base, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the range of 7.9-8.3 ppm.[4] The aromatic protons of the naphthalene and other aromatic rings will appear as multiplets in the downfield region (typically 6.5-8.5 ppm).

-

¹³C NMR Interpretation: The carbon of the azomethine group will have a characteristic chemical shift, and the number of distinct aromatic carbon signals will confirm the symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The C=N stretch of a Schiff base is typically observed around 1600-1700 cm⁻¹.[5]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Photophysical Characterization: Quantifying the Luminescence

-

UV-Visible Absorption and Fluorescence Spectroscopy: These are the primary techniques for characterizing the electronic transitions of the fluorophore.[8]

-

Absorption Spectrum: Reveals the wavelengths of light the molecule absorbs to reach an excited state.

-

Emission Spectrum: Shows the wavelengths of light emitted as the molecule returns to the ground state. The difference between the absorption and emission maxima is the Stokes shift.

-

-

Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[9]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, using a well-characterized standard, is a common and reliable way to determine ΦF.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectra Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Data Presentation: Photophysical Properties of a Hypothetical Naphthalene Derivative

| Property | Value |

| Absorption Maximum (λabs) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Stokes Shift | 100 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.65 |

Applications in Drug Discovery and Biological Research

The tunable and sensitive nature of fluorescent naphthalene compounds makes them powerful tools for a wide range of biological applications.

Fluorescent Probes for Metal Ion Sensing

Naphthalene-based Schiff bases are particularly well-suited for the design of fluorescent sensors for metal ions.[10] The sensing mechanism often relies on Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[1]

-

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the naphthalene fluorophore is quenched by electron transfer from a nearby donor group (e.g., the imine nitrogen). Upon binding of a metal ion, the electron-donating ability of the donor is suppressed, inhibiting PET and "turning on" the fluorescence.[10][11]

-

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity.[1]

Caption: General Workflow for Cellular Imaging with a Naphthalene Probe.

Conclusion and Future Directions

Fluorescent naphthalene compounds represent a powerful and adaptable class of molecular probes with broad applications in scientific research and drug development. Their straightforward synthesis, coupled with their tunable and sensitive photophysical properties, ensures their continued prominence in the field. Future research will likely focus on the development of naphthalene-based probes with even greater specificity, brighter emissions, and applications in advanced imaging techniques such as super-resolution microscopy and in vivo imaging. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the exciting potential of these luminous molecules.

References

-

Research Publish Journals. (2023, August 7). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Retrieved from [Link]

-

Semantic Scholar. (2021, October 31). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria: Homs. Retrieved from [Link]

-

Shen, L., et al. (2022, July 8). Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Retrieved from [Link]

-

MDPI. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]

-

ACS Publications. (2020, June 5). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. Retrieved from [Link]

-

RSC Publishing. (2011, September 23). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Excited State Prototropic Activities in 2-Hydroxy 1-Naphthaldehyde. Retrieved from [Link]

-

PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]

-

ResearchGate. (2026, January 10). A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions: Applications in real samples. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. Retrieved from [Link]

-

ResearchGate. (2026, January 10). Colorimetric and Fluorimetric Multiple Metal Ion Sensing Using Naphthalene‐Based Schiff Base. Retrieved from [Link]

-

OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]

-

NIST Technical Series Publications. (1976, April 9). Fluorescence quantum yield measurements. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence Quantum Yield Measurements. Retrieved from [Link]

-

PubMed. (2018, December 17). A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. Retrieved from [Link]

-

SciSpace. (2020, June 5). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of naphthalene-chalcone derivatives (Schemes-6 and 7), indole.... Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of fluorescence quantum yields. Retrieved from [Link]

-

Academia.edu. (n.d.). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. Retrieved from [Link]

-

MDPI. (2022, December 26). Fluorescence-Responsive Detection of Ag(I), Al(III), and Cr(III) Ions Using Cd(II) Based Pillared-Layer Frameworks. Retrieved from [Link]

-

ACS Omega. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Retrieved from [Link]

-

ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchpublish.com [researchpublish.com]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Covalent Conjugation of 1,4-Dimethoxy-2-naphthylamine to Proteins via Azo Coupling

Abstract

This document provides a comprehensive, step-by-step protocol for the covalent conjugation of the aromatic amine 1,4-dimethoxy-2-naphthylamine to proteins. The methodology is centered around a well-established two-step chemical process: the diazotization of the naphthylamine to form a reactive diazonium salt, followed by an azo coupling reaction with electron-rich amino acid residues on the protein surface. This guide is intended for researchers, scientists, and drug development professionals seeking to modify proteins for various applications, including immunological assays, fluorescence labeling, and targeted drug delivery. We delve into the underlying chemical principles, provide detailed experimental procedures, and outline methods for the characterization of the resulting protein conjugate.

Introduction: The Principle of Azo Coupling for Bioconjugation

The conjugation of small molecules to proteins is a cornerstone of modern biotechnology and drug development. The resulting protein conjugates are instrumental in a wide array of applications, from diagnostics to therapeutics. The method detailed herein utilizes the classic chemistry of diazonium salts to create a stable, covalent azo linkage (-N=N-) between 1,4-dimethoxy-2-naphthylamine and the target protein.

The primary aromatic amine of 1,4-dimethoxy-2-naphthylamine is first converted into a highly reactive diazonium salt. This is achieved through a process called diazotization, which involves the reaction of the amine with nitrous acid under cold, acidic conditions. The resulting diazonium salt is an excellent electrophile and will readily react with activated aromatic rings.

On the protein surface, the phenolic side chain of tyrosine and the imidazole side chain of histidine are prime targets for this electrophilic attack. The coupling reaction is highly dependent on pH, as the nucleophilicity of these residues is modulated by their protonation state. By carefully controlling the reaction conditions, a stable, colored azo conjugate is formed, providing a convenient spectroscopic handle for characterization.

Reaction Mechanism: A Two-Step Process

The conjugation of 1,4-dimethoxy-2-naphthylamine to a protein via azo coupling is a two-step process. The first step is the diazotization of the amine, followed by the azo coupling to the protein.

Step 1: Diazotization of 1,4-Dimethoxy-2-naphthylamine

The primary aromatic amine of 1,4-dimethoxy-2-naphthylamine is converted to a diazonium salt using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

Step 2: Azo Coupling to Protein Residues

The generated diazonium salt is then introduced to the protein solution. The electrophilic diazonium ion attacks the electron-rich aromatic side chains of tyrosine or histidine residues on the protein. For successful coupling to tyrosine, a pH of 7-8 is generally optimal to deprotonate the phenolic hydroxyl group, thereby activating the ring for electrophilic substitution. Histidine coupling can also occur under similar, or slightly more acidic, conditions. The result is a stable azo bond covalently linking the 1,4-dimethoxy-2-naphthyl moiety to the protein.

Figure 1: Overall workflow for the conjugation of 1,4-dimethoxy-2-naphthylamine to proteins.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| 1,4-Dimethoxy-2-naphthylamine | ≥98% | Sigma-Aldrich, TCI |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Molecular Biology Grade | Sigma-Aldrich |

| Protein of Interest | High Purity | User-defined |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | Thermo Fisher Scientific |

| Desalting Columns (e.g., PD-10) | Cytiva | |

| UV-Vis Spectrophotometer | ||

| Ice Bath | ||

| Stir Plate and Stir Bars |

Preparation of Solutions

-

1 M HCl: Prepare by diluting concentrated HCl. Handle with extreme care in a fume hood.

-

10 mg/mL Sodium Nitrite: Dissolve 100 mg of NaNO₂ in 10 mL of deionized water. Prepare fresh on the day of use.

-

0.5 M Sodium Bicarbonate Buffer (pH 8.5): Prepare by dissolving sodium bicarbonate in deionized water and adjusting the pH with NaOH.

-

Protein Solution: Prepare a solution of your protein in PBS at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., no Tris).

Step-by-Step Conjugation Procedure

Step 3.3.1: Diazotization of 1,4-Dimethoxy-2-naphthylamine

-

In a small glass vial, dissolve 1 mg of 1,4-dimethoxy-2-naphthylamine in 200 µL of 1 M HCl. This may require gentle warming or sonication to fully dissolve.

-

Place the vial in an ice bath and allow it to cool for 10 minutes.

-

While stirring, add 10 µL of the 10 mg/mL sodium nitrite solution dropwise.

-

Continue to stir the reaction on ice for 30 minutes. The solution may change color, indicating the formation of the diazonium salt.

Step 3.3.2: Azo Coupling to the Protein

-

To your protein solution, add the 0.5 M sodium bicarbonate buffer to raise the pH to approximately 8.0. The exact volume will depend on your protein solution's starting buffer and concentration.

-

Slowly add the freshly prepared diazonium salt solution to the stirring protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4 °C, with gentle stirring. The optimal time may need to be determined empirically.

-

The reaction mixture will likely develop a distinct color (typically yellow to orange-red) as the azo conjugate forms.

Purification of the Protein Conjugate

It is critical to remove unreacted 1,4-dimethoxy-2-naphthylamine and other small molecules from the protein conjugate.

-

Equilibrate a desalting column (e.g., a PD-10 column) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the protein conjugate with PBS. The colored conjugate will typically elute first, separating from the smaller, unreacted components.

-

Collect the colored fractions.

Characterization of the Protein Conjugate

3.5.1. UV-Vis Spectroscopy

-

Measure the absorbance spectrum of the purified protein conjugate from 250 nm to 500 nm.

-

A successful conjugation will show the characteristic protein absorbance peak at ~280 nm and a new absorbance peak in the visible range (typically 350-450 nm) corresponding to the azo-linked 1,4-dimethoxy-2-naphthyl moiety.

-

The degree of labeling (DOL), or the average number of small molecules conjugated per protein, can be estimated using the Beer-Lambert law if the extinction coefficient of the azo-linked compound is known or can be determined.

3.5.2. Mass Spectrometry

For a more precise characterization, techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the protein conjugate. The increase in mass compared to the unmodified protein will correspond to the number of conjugated 1,4-dimethoxy-2-naphthylamine molecules.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conjugation | Inefficient diazotization | Ensure the diazotization reaction is performed at 0-5 °C and that the sodium nitrite solution is fresh. |